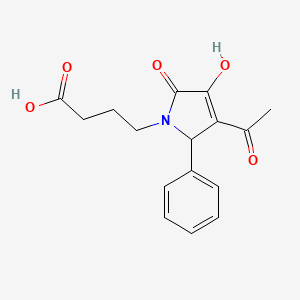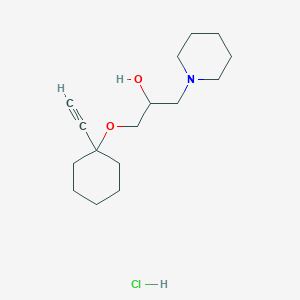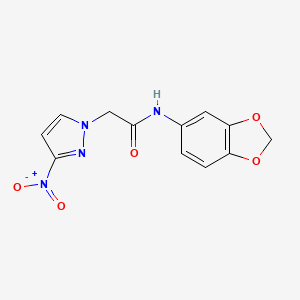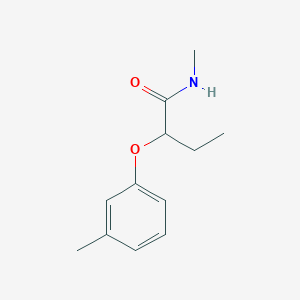![molecular formula C21H28N4O3 B6019776 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B6019776.png)
5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multi-step organic reactions. The starting materials may include dimethylamine, 2-methylphenol, piperidine, and pyridazinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring and piperidine moiety may participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyridazinone derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action for 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-[2-[3-[(2-chlorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
- 5-(Dimethylamino)-2-[2-[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Uniqueness
The uniqueness of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-(dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16-7-4-5-9-19(16)28-15-17-8-6-10-24(13-17)21(27)14-25-20(26)11-18(12-22-25)23(2)3/h4-5,7,9,11-12,17H,6,8,10,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPRABFGNELCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCN(C2)C(=O)CN3C(=O)C=C(C=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)
![2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6019708.png)
![N-methyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6019714.png)


![3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6019721.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
![N'-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE](/img/structure/B6019743.png)
![2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)


![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)

